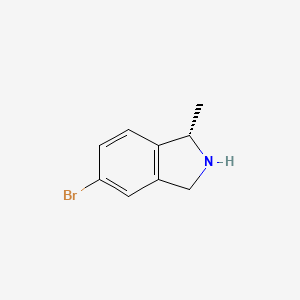

(S)-5-Bromo-1-methylisoindoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-5-bromo-1-methyl-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c1-6-9-3-2-8(10)4-7(9)5-11-6/h2-4,6,11H,5H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUCROBKAQWWPX-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CN1)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C2=C(CN1)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enantioselective Synthetic Methodologies for S 5 Bromo 1 Methylisoindoline

Asymmetric Construction of the Isoindoline (B1297411) Core

The direct formation of the chiral isoindoline ring system with a high degree of stereocontrol is a primary focus of synthetic efforts. This is often achieved through the use of chiral catalysts that can influence the stereochemical outcome of the cyclization reaction.

Chiral Catalyst-Mediated Cyclizations

Palladium catalysis stands out as a powerful tool for the enantioselective synthesis of isoindolines. chinesechemsoc.orgnih.gov Researchers have developed palladium-catalyzed methods that offer high yields and excellent enantioselectivities. chinesechemsoc.org One such approach involves the asymmetric intramolecular allylic C–H amination, which has proven effective for creating a variety of enantioenriched isoindolines under mild conditions. chinesechemsoc.org

A notable strategy is the palladium-catalyzed asymmetric desymmetrization of diarylmethyltriflamides. nih.govthieme-connect.com This method utilizes a mono-N-protected amino acid (MPAA) as a chiral ligand to facilitate a C–H activation/[4+1] annulation reaction, yielding chiral cis-1,3-disubstituted isoindoline derivatives. nih.govthieme-connect.com The versatility of this approach is highlighted by its tolerance of a broad range of substrates and functional groups, providing access to both enantiomers of the product by selecting either the D- or L-phenylalanine-derived ligand. nih.gov

Furthermore, a highly efficient palladium-catalyzed asymmetric tandem aza-Heck/Sonogashira coupling of O-phenyl hydroxamic ethers with terminal alkynes has been described for accessing chiral isoindolinone derivatives with a quaternary stereocenter. nih.gov Diastereoselective cyclization using chiral sulfinamides as nucleophiles, enabled by synergistic palladium and Brønsted acid catalysis, also produces chiral isoindolines with high diastereoselectivities. nih.govacs.org This method proceeds through either intramolecular allylic substitution or a sequential aerobic oxidation with aza-Michael addition, achieving good yields and excellent diastereomeric ratios. nih.govacs.org

Table 1: Examples of Palladium-Catalyzed Asymmetric Synthesis of Isoindoline Derivatives

| Catalytic System | Reaction Type | Product Type | Yield | Enantioselectivity/Diastereoselectivity | Reference |

| Palladium/MPAA | C–H activation/[4+1] annulation | cis-1,3-disubstituted isoindolines | Moderate to high | High enantioselectivities | nih.govthieme-connect.com |

| Palladium/Phosphoramidite Ligands | Intramolecular allylic C–H amination | Enantioenriched isoindolines | Up to 98% | Up to 98% ee | chinesechemsoc.org |

| Palladium/Brønsted Acid | Diastereoselective cyclization | Chiral isoindolines | 55-92% | 10:1 to >20:1 dr | nih.govacs.org |

| Palladium | Aza-Heck/Sonogashira coupling | Chiral isoindolinones | - | - | nih.gov |

Chiral phosphoric acids have emerged as effective organocatalysts for the enantioselective synthesis of chiral nitrogen-containing heterocycles. nih.govnih.gov One application involves the oxidative kinetic resolution of 2-substituted indolines through hydrogen transfer to imines, yielding indolines with excellent enantioselectivities. nih.gov While not a direct synthesis of the isoindoline core, this demonstrates the power of chiral phosphoric acids in creating enantioenriched indole-related structures.

More directly, chiral phosphoric acids have been used to catalyze the asymmetric phosphinylation of 3,4-dihydroisoquinolines with diarylphosphine oxides, constructing chiral α-amino diarylphosphine oxides with a wide range of functional groups. nih.gov Additionally, organocatalytic three-component cascade reactions, for instance using a quinidine-derived squaramide, have been developed for the asymmetric synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives with high yields and excellent enantiomeric excess. nih.gov

Besides palladium, other transition metals like cobalt and ruthenium have shown significant promise in the enantioselective synthesis of isoindoline and related structures.

Cobalt: Cobalt-catalyzed reactions provide a cost-effective and efficient means to produce chiral isoindolinones. researchgate.netbohrium.com Enantioselective C–H carbonylation catalyzed by cobalt(II) salts can proceed through desymmetrization, kinetic resolution, and parallel kinetic resolution to afford a diverse range of chiral isoindolinones in high yields and with excellent enantioselectivities. researchgate.netbohrium.com These chiral isoindolinones can also serve as ligands in other cobalt-catalyzed reactions. researchgate.net Furthermore, cobalt catalysts have been employed in regio- and enantioselective allylic amination reactions. thieme-connect.de

Ruthenium: Ruthenium catalysts have been utilized in the cyclization of N-substituted benzamides with allylic alcohols to synthesize 3-substituted isoindolinones. rsc.orgrsc.org A proposed mechanism involves a five-membered ruthenacycle intermediate. rsc.orgrsc.org Ruthenium-catalyzed tandem C-H allylation and oxidative cyclization of 2-phenylindoles with allyl carbonates also provides a pathway to indolo[2,1-a]isoquinoline systems. nih.gov Additionally, ruthenium-catalyzed alkyne cyclotrimerizations of amide-tethered diynes with monosubstituted alkynes have been developed to produce polysubstituted isoindolinones with high regioselectivity. nih.gov

Table 2: Cobalt and Ruthenium-Catalyzed Synthesis of Isoindoline Derivatives

| Metal Catalyst | Reaction Type | Product Type | Yield | Enantioselectivity/Regioselectivity | Reference |

| Cobalt(II) | Enantioselective C–H carbonylation | Chiral isoindolinones | Up to 92% | Up to 99% ee | researchgate.netbohrium.com |

| Ruthenium | Cyclization of N-substituted benzamides with allylic alcohols | 3-substituted isoindolinones | Good to excellent | - | rsc.orgrsc.org |

| Ruthenium | Alkyne cyclotrimerization | Polysubstituted isoindolinones | - | High regioselectivity | nih.gov |

Stereoselective Transformations from Chiral Precursors

An alternative to creating the chiral center during the cyclization is to start with an enantiomerically pure building block. This approach transfers the existing chirality of the starting material to the final product.

A direct method for synthesizing a specific enantiomer of a substituted isoindoline is to employ a chiral starting material. For instance, the synthesis of (1R)-5-bromo-2,3-dihydro-1-methyl-1H-isoindole can be achieved from an enantiomerically pure precursor. While the direct synthesis of (S)-5-Bromo-1-methylisoindoline from a specific chiral precursor was not detailed in the provided search results, the principle of using enantiomerically pure starting materials is a well-established strategy in asymmetric synthesis. This approach has been successfully applied in the synthesis of other chiral heterocycles, such as the enantioselective synthesis of the (1S,5R)-enantiomer of litseaverticillols A and B, which was accomplished following a pathway previously established for its enantiomer. nih.gov This highlights the potential of using a chiral precursor like (S)-(-)-alpha-phenylethylamine to achieve the desired (S)-configuration in the final isoindoline product.

Asymmetric Desymmetrization Strategies for Isoindoline Skeletons

Asymmetric desymmetrization of a prochiral or meso-isoindoline derivative is a conceptually elegant approach to introduce chirality. This strategy involves the use of a chiral catalyst or reagent to selectively transform one of two enantiotopic groups in the starting material, thereby generating a chiral product.

In the context of synthesizing this compound, a hypothetical meso-isoindoline precursor could be subjected to a chiral catalyst that facilitates a selective reaction at one of the enantiotopic positions. For instance, a meso-N-acyl-5-bromoisoindoline could potentially be desymmetrized through a chiral reagent-controlled reduction or functionalization. However, specific and documented examples of this strategy being applied to achieve the synthesis of this compound are not prevalent in the current scientific literature. The development of such a methodology would represent a novel and efficient route to this and related chiral isoindoline derivatives.

Regioselective Bromination Strategies for Isoindoline Scaffolds

The introduction of a bromine atom at the C5 position of the isoindoline ring is another critical step that requires high regioselectivity to avoid the formation of undesired isomers.

Directed Bromination during Isoindoline Formation

One potential strategy to ensure the correct regiochemistry of the bromine atom is to introduce it onto the aromatic ring of the precursor before the cyclization to form the isoindoline core. This approach involves the synthesis of a 2-(4-bromophenyl)ethylamine derivative, which would then undergo cyclization.

The primary challenge in this approach is the regioselective bromination of the phenylethylamine starting material. Direct bromination of phenylethylamine would likely lead to a mixture of ortho and para isomers, with the para-isomer being the desired precursor for 5-bromoisoindoline. The amino group is a strong activating group and an ortho, para-director. Steric hindrance from the ethylamine (B1201723) side chain might favor para-substitution. To enhance regioselectivity, a directing group could be temporarily installed on the nitrogen atom to control the position of bromination.

| Starting Material | Brominating Agent | Directing Group (if any) | Solvent | Expected Major Product |

| 2-Phenylethylamine | Br₂ | None | Acetic Acid | Mixture of 2-(2-bromophenyl)ethylamine and 2-(4-bromophenyl)ethylamine |

| N-Acetyl-2-phenylethylamine | NBS | Acetyl | Acetonitrile | 2-(4-Bromo-phenyl)-N-acetylethylamine |

Post-Cyclization Bromination Approaches

An alternative and often more practical approach is the regioselective bromination of a pre-formed 1-methylisoindoline scaffold. In this scenario, the inherent directing effects of the substituents on the isoindoline ring guide the electrophilic aromatic substitution. The nitrogen atom of the isoindoline ring is an activating, ortho, para-directing group, while the C1-methyl group has a weaker activating effect. The position para to the nitrogen (C5) is electronically favored for electrophilic attack.

N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective bromination of electron-rich aromatic rings and would be a suitable choice for this transformation. The reaction conditions can be optimized to favor mono-bromination at the desired C5 position.

| Substrate | Brominating Agent | Catalyst/Solvent | Temperature | Major Product |

| (S)-1-Methylisoindoline | N-Bromosuccinimide (NBS) | Acetonitrile | Room Temperature | This compound |

| (S)-N-Acetyl-1-methylisoindoline | N-Bromosuccinimide (NBS) | Dichloromethane | 0 °C to Room Temperature | (S)-N-Acetyl-5-bromo-1-methylisoindoline |

Diverse Synthetic Routes to the Isoindoline Core

The construction of the fundamental isoindoline ring system can be achieved through various cyclization reactions.

Cyclization Reactions

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems. A variation of this reaction can be envisioned for the synthesis of the 1-methylisoindoline core. This would involve the condensation of a suitable 2-phenylethylamine derivative with acetaldehyde (B116499) to form an iminium ion intermediate, which then undergoes intramolecular electrophilic cyclization onto the aromatic ring.

For the synthesis of the racemic 1-methylisoindoline, a straightforward acid-catalyzed Pictet-Spengler reaction between 2-phenylethylamine and acetaldehyde can be employed. The development of an asymmetric variant, potentially using a chiral Brønsted acid catalyst, would be necessary to achieve an enantioselective synthesis of the (S)-enantiomer. nih.gov

| Amine Precursor | Carbonyl Component | Acid Catalyst | Solvent | Product |

| 2-Phenylethylamine | Acetaldehyde | Trifluoroacetic Acid (TFA) | Dichloromethane | rac-1-Methylisoindoline |

| 2-(4-Methoxyphenyl)ethylamine | Acetaldehyde | Hydrochloric Acid (HCl) | Toluene | rac-5-Methoxy-1-methylisoindoline |

Electrocyclic Reactions

Electrocyclic reactions are a type of pericyclic reaction characterized by the formation of a sigma bond at the termini of a conjugated π-system, leading to a cyclic product, or the reverse ring-opening process. masterorganicchemistry.com These reactions are stereospecific and can be controlled by thermal or photochemical conditions, with the stereochemical outcome dictated by the Woodward-Hoffmann rules. masterorganicchemistry.comyoutube.com

For the synthesis of a chiral isoindoline core, a hypothetical electrocyclic ring-closure of a substituted aza-hexatriene could be envisioned. The stereochemistry at the newly formed stereocenter would be determined by the conrotatory or disrotatory motion of the terminal groups of the open-chain precursor. youtube.comyoutube.com Under thermal conditions, a 6π electron system undergoes a disrotatory ring closure. youtube.com To achieve the (S) configuration at the C1 position, the substituents on the aza-hexatriene precursor would need to be carefully selected to ensure the desired stereochemical outcome upon cyclization.

| Reaction Type | Number of π Electrons | Conditions | Allowed Mode |

| Electrocyclic Closure | 6π | Thermal (Δ) | Disrotatory |

| Electrocyclic Closure | 6π | Photochemical (hν) | Conrotatory |

| Electrocyclic Closure | 4π | Thermal (Δ) | Conrotatory |

| Electrocyclic Closure | 4π | Photochemical (hν) | Disrotatory |

This table summarizes the Woodward-Hoffmann rules for electrocyclic reactions.

Intramolecular C-C and C-N Bond Forming Reactions

The construction of the isoindoline ring system frequently relies on intramolecular reactions that form either a key C-C or C-N bond. These reactions are advantageous due to their efficiency, driven by the proximity of the reacting functional groups. rsc.org

A prominent strategy for C-N bond formation is the palladium-catalyzed intramolecular amination. For instance, a suitably functionalized precursor, such as an N-substituted 2-allylbenzylamine, can undergo an asymmetric intramolecular allylic C-H amination to yield chiral isoindolines with high enantioselectivity. chinesechemsoc.org This approach offers mild reaction conditions and accommodates a wide range of substrates. chinesechemsoc.org Similarly, palladium-catalyzed cross-coupling reactions of N-substituted 4-bromo-7-azaindoles with various amines demonstrate the feasibility of intramolecular C–N bond formation under relatively mild conditions. beilstein-journals.org

For the synthesis of this compound, a potential precursor would be a chiral N-protected amine tethered to a 2-vinyl-4-bromobenzyl substrate. An intramolecular cyclization, potentially catalyzed by a transition metal complex, would then form the crucial C-N bond to construct the isoindoline ring. The stereochemistry would be directed by a chiral ligand on the metal catalyst.

A green chemistry approach has demonstrated a one-pot strategy for synthesizing 3-substituted isoindolinones through sequential multicomponent reactions that involve both C-C and C-N bond formations in water. researchgate.net Although this produces an isoindolinone, subsequent enantioselective reduction of the ketone could yield the desired chiral isoindoline.

One-Pot Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. researchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity, making them a cornerstone of green chemistry. researchgate.netbeilstein-journals.org

The synthesis of isoindolinone derivatives, which are direct precursors to isoindolines, has been achieved through various MCRs. For example, a three-component reaction of 2-formyl benzoic acids, ammonia (B1221849), and indoles or 4-hydroxycoumarins in water can produce 3-heterocyclic-substituted isoindolinones without any catalyst. researchgate.net Another approach involves the reaction of benzoic acid derivatives, amides, and DMSO in the presence of an oxidant to yield isoindolinones. beilstein-journals.org

For the asymmetric synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives, an organocatalyzed three-component cascade reaction has been developed, yielding products with excellent enantiomeric excess. nih.gov To adapt such a strategy for this compound, one could envision a multicomponent reaction involving a 4-bromo-2-formylbenzoic acid, methylamine, and a third component that delivers the C1 carbon. The use of a chiral catalyst would be essential to induce enantioselectivity. nih.gov

| Starting Materials | Catalyst/Conditions | Product Type | Reference |

| Isatins, malononitrile, phthalhydrazide | Quinidine-derived squaramide | Spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] | nih.gov |

| 2-Formyl benzoic acids, amines, indoles | NH3·H2O, 80 °C | 3-Indolyl-substituted isoindolinones | researchgate.net |

| N-substituted ethylenediamine, pyridine-2-carboxaldehyde, alcohol, MCl2 | One-pot | Chiral dipicolylamine complexes | nih.gov |

This table presents examples of multicomponent reactions used to synthesize complex heterocyclic structures.

Green Chemistry Approaches in Isoindoline Synthesis

Green chemistry principles focus on designing chemical processes that minimize the use and generation of hazardous substances. researchgate.net This often involves using environmentally benign solvents like water, developing recyclable catalysts, and improving atom economy. rsc.orgaip.org

In the context of isoindoline synthesis, several green methodologies have been reported. A tandem Diels-Alder cycloaddition-aromatization strategy has been developed to upgrade biomass-derived furfurals into isoindolinones, representing a renewable pathway to these scaffolds. rsc.org This process uses a defective Zn-BTC-SA catalyst and an acidic ionic liquid to facilitate the transformation in excellent yields. rsc.org Another innovative approach uses an acidic water extract of onion peel ash as a natural, recyclable, and cost-effective catalyst for synthesizing isoindoline-1,3-diones (phthalimides). aip.org

Furthermore, the use of water as a solvent for MCRs to build isoindolinone frameworks highlights a key green chemistry principle. researchgate.net These methods avoid hazardous organic solvents and often proceed without the need for traditional catalysts, simplifying the reaction and purification processes. researchgate.net While these methods typically yield achiral isoindolinones or phthalimides, they establish environmentally friendly routes to key precursors. Subsequent enantioselective reduction or modification could potentially lead to this compound.

| Green Approach | Key Feature | Reactants | Product | Reference |

| Biomass Upgradation | Use of renewable furfurals | Bio-furfurals | Isoindolinones | rsc.org |

| Natural Catalyst | Catalyst from onion peel ash | Phthalic anhydride, amine | Phthalimide (B116566) | aip.org |

| Green Solvent | Water as reaction medium | 2-Formyl benzoic acids, NH3, indoles | Isoindolinones | researchgate.net |

This table showcases various green chemistry strategies applied to the synthesis of isoindoline-related structures.

C-H Activation Methodologies

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for constructing complex molecules by directly functionalizing otherwise inert C-H bonds. nih.gov This strategy avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences. rsc.org

The synthesis of chiral isoindolines and their isoindolinone precursors has been significantly advanced by C-H activation. Palladium-catalyzed asymmetric intramolecular allylic C-H amination provides an efficient route to chiral isoindolines with high yields and enantioselectivities. chinesechemsoc.org Rhodium(III)-catalyzed C-H activation and annulation of benzamides with olefins or diazo compounds is another robust method for accessing a wide array of isoindolinones. nih.govrsc.org Chiral rhodium catalysts have been employed in enantioselective [4+1] annulation reactions to produce chiral isoindolinones. researchgate.net More recently, cobalt-catalyzed enantioselective C-H carbonylation has been shown to produce chiral isoindolinones with excellent enantioselectivity (up to 99% ee). bohrium.com

To synthesize this compound via this methodology, a potential route would involve the C-H activation of a 4-bromo-N-methylbenzamide derivative. A directed ortho-C-H activation followed by an enantioselective annulation with an appropriate C1-building block, catalyzed by a chiral transition metal complex (e.g., Rh, Pd, or Co), would construct the chiral isoindoline core. chinesechemsoc.orgbohrium.com

| Metal Catalyst | Reaction Type | Substrates | Enantioselectivity (ee) | Reference |

| Palladium | Asymmetric allylic C-H amination | Allylic alkenes | Up to 98% | chinesechemsoc.org |

| Cobalt(II) | Enantioselective C-H carbonylation | Benzamides | Up to 99% | bohrium.com |

| Rhodium(III) | Asymmetric [4+1] cycloaddition | O-acetyl benzohydroxamic acids, diazo compounds | High (not specified) | rsc.org |

| Palladium(0) | C-H Functionalization | Trifluoroacetimidoyl chlorides | High | nih.gov |

This table summarizes recent advances in transition-metal-catalyzed C-H activation for the enantioselective synthesis of isoindoline and isoindolinone derivatives.

Chemical Reactivity and Transformation of S 5 Bromo 1 Methylisoindoline

Functional Group Interconversions at the Bromine Center

The bromine atom at the 5-position of the isoindoline (B1297411) ring is a key handle for a variety of chemical transformations, enabling the introduction of diverse functionalities. These reactions primarily include palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and reductive processes.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromo-substituted isoindoline is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling, which forges a carbon-carbon bond between an organohalide and an organoboron compound, is one of the most utilized cross-coupling reactions. nih.gov For substrates analogous to (S)-5-Bromo-1-methylisoindoline, such as other bromo-substituted nitrogen heterocycles, this reaction proceeds with high efficiency. researchgate.netnih.gov The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Mild reaction conditions, often at ambient or slightly elevated temperatures, are typically employed, which is advantageous for complex molecule synthesis. nih.gov A variety of boronic acids and their esters can be used, allowing for the introduction of aryl, heteroaryl, vinyl, and alkyl groups. The choice of catalyst, ligand, and base is crucial for optimizing the reaction yield and scope. nih.gov For instance, the coupling of 5-bromoindole (B119039) with phenylboronic acid has been successfully achieved using ligand-free palladium nanoparticles in water. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd-Nanoparticles | None | K₃PO₄ | Water | 40 | High | nih.gov |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | 100 | Good to Excellent | nih.gov |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/Water | 80-100 | Good | nih.gov |

This table presents generalized conditions from literature for similar substrates and serves as a predictive guide for this compound.

Beyond the Suzuki-Miyaura reaction, the bromine atom of this compound is amenable to other important cross-coupling reactions.

The Sonogashira coupling allows for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.org This reaction is instrumental in synthesizing arylalkynes and conjugated enynes under mild conditions. libretexts.org Copper-free versions of the Sonogashira reaction have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.orgnih.gov The synthesis of various biologically active compounds and functional materials relies on this methodology. wikipedia.org For instance, the Sonogashira coupling of 5-bromoindole with phenylacetylene (B144264) has been documented. researchgate.net

The Stille coupling utilizes an organotin reagent to couple with an organohalide. wikipedia.org This reaction is highly versatile due to the stability of organostannanes to air and moisture. wikipedia.org The catalytic cycle is similar to other palladium-catalyzed couplings. wikipedia.org

The Buchwald-Hartwig amination is a cornerstone for the synthesis of aryl amines from aryl halides. wikipedia.org This palladium-catalyzed reaction has largely replaced harsher traditional methods for C-N bond formation due to its broad substrate scope and functional group tolerance. wikipedia.orglibretexts.org The reaction can be used to couple primary and secondary amines, and even ammonia (B1221849) equivalents, with aryl bromides. wikipedia.org The choice of a sterically hindered and electron-rich phosphine (B1218219) ligand is critical for the efficiency of the catalytic system. wikipedia.orgnih.gov The amination of 5-bromotryptoline, a related heterocyclic structure, with aminopyridines has been successfully demonstrated. researchgate.net

Table 2: Overview of Other Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Key Catalyst/Reagents | Product Type | Reference |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst (optional), Amine base | Arylalkyne | libretexts.orgorganic-chemistry.org |

| Stille Coupling | Organotin Reagent | Pd catalyst | Biaryl, Vinylarene, etc. | wikipedia.org |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Phosphine ligand, Base | Arylamine | wikipedia.orgorganic-chemistry.org |

This table provides a general overview of reactions applicable to aryl bromides like this compound.

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SNAr) on unactivated aryl bromides is generally challenging. However, in specific cases, particularly with highly activated substrates or strong nucleophiles, the bromine atom can be displaced. For electron-rich heterocycles, SNAr reactions are generally less favorable unless activating groups are present on the aromatic ring. youtube.com The reaction typically proceeds through an addition-elimination mechanism involving a Meisenheimer complex. The reactivity order of halogens in SNAr is typically F > Cl > Br > I. rsc.org In some systems, such as 5-bromo-1,2,3-triazines, nucleophilic substitution with phenols has been reported. nih.govresearchgate.net For polyfluoroarenes, SNAr is a more common pathway. mdpi.com

Reductive Transformations (e.g., Debromination)

The bromine atom can be removed through reductive debromination to yield the parent (S)-1-methylisoindoline. This transformation is valuable for introducing a bromine atom as a directing group for other substitutions and subsequently removing it. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for the reductive dehalogenation of aryl bromides. organic-chemistry.org This method is often chemoselective, allowing for the reduction of the bromo group in the presence of other reducible functional groups under neutral conditions. organic-chemistry.org Other methods for reductive dehalogenation include the use of radical initiators or photoredox catalysis under mild conditions. organic-chemistry.orgnih.gov

Reactions Involving the Isoindoline Heterocycle

The isoindoline ring itself can participate in chemical transformations. A key reaction of isoindolines is their oxidation or aromatization to the corresponding isoindole. ua.es Isoindoles are highly reactive dienes that can readily participate in Diels-Alder reactions with various dienophiles. ua.es This reactivity opens up pathways to complex polycyclic structures. The transformation of isoindolines to isoindoles can be achieved under various conditions, including visible light-mediated oxidation. ua.es Furthermore, the nitrogen atom of the isoindoline can undergo N-alkylation or N-acylation, and the heterocyclic ring can be cleaved under certain conditions. The isoindoline core is a prevalent motif in many biologically active compounds and natural products. researchgate.netwikipedia.org

Alkylation and Arylation of the Nitrogen Atom

The secondary amine of the isoindoline ring is nucleophilic and readily undergoes alkylation and arylation reactions. These transformations are fundamental for introducing a wide range of substituents at the nitrogen atom, thereby modifying the molecule's steric and electronic properties.

N-Alkylation: The nitrogen atom can be alkylated using various alkyl halides or other electrophilic alkylating agents. For instance, the N-alkylation of related indoline (B122111) systems has been achieved using benzyl (B1604629) alcohols in the presence of an iron catalyst, suggesting a potential route for the derivatization of this compound. nih.gov In a typical procedure, the reaction of an indoline with a benzyl alcohol derivative in the presence of an iron catalyst leads to the corresponding N-benzylindoline in good yields. nih.gov

N-Arylation: The introduction of an aryl group at the nitrogen atom is commonly achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. organic-chemistry.orgsemanticscholar.org This reaction typically employs a palladium or copper catalyst to couple the amine with an aryl halide or triflate. organic-chemistry.orgresearchgate.net For example, the N-arylation of indoles has been successfully performed using a palladium catalyst in combination with bulky, electron-rich phosphine ligands. organic-chemistry.org While specific examples for this compound are not extensively documented in readily available literature, the general applicability of these methods to related heterocyclic systems is well-established. semanticscholar.orgnih.gov

Table 1: Representative N-Alkylation and N-Arylation Reactions of Indoline/Indole (B1671886) Systems

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type | Yield | Reference |

| 5-Bromoindoline | Benzyl alcohol | Iron catalyst | N-Benzyl-5-bromoindoline | 72% | nih.gov |

| Indole | Aryl bromide | Pd2(dba)3, phosphine ligand, NaOt-Bu | N-Arylindole | High | organic-chemistry.org |

| 5-Nitroindole | Iodobenzene | CuI, 1,10-phenanthroline, KOH | N-Aryl-5-nitroindole | Good | researchgate.net |

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions, allowing for the introduction of various functional groups. The directing effects of the existing substituents—the bromine atom and the alkylamino group fused to the ring—govern the regioselectivity of these reactions. wikipedia.org

The secondary amine part of the isoindoline ring is an activating group and an ortho, para-director due to the lone pair of electrons on the nitrogen atom which can be donated to the aromatic ring, stabilizing the arenium ion intermediate. wikipedia.org Conversely, the bromine atom is a deactivating group but is also an ortho, para-director. wikipedia.org The interplay of these two groups will determine the position of the incoming electrophile.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For instance, the nitration of a related compound, 5-bromoisoquinoline, proceeds by treatment with a mixture of nitric and sulfuric acids. orgsyn.org The position of substitution on the 5-bromo-1-methylisoindoline ring would be influenced by the combined directing effects of the amino and bromo substituents.

Ring-Opening and Ring-Closing Reactions

The isoindoline ring system can participate in both ring-opening and ring-closing reactions, often triggered by specific reagents or reaction conditions.

Ring-Opening Reactions: While specific ring-opening reactions for this compound are not widely reported, related isoindoline derivatives can undergo transformations that lead to the cleavage of the five-membered ring. For example, oxidation of isoindolines can lead to the formation of ortho-disubstituted benzene derivatives. acs.org

Ring-Closing Reactions: The isoindoline scaffold itself is often synthesized through intramolecular ring-closing (cyclization) reactions. organic-chemistry.org For instance, palladium-catalyzed intramolecular amination of N-(2-allylbenzyl)aniline derivatives provides a route to chiral isoindolines. chinesechemsoc.org These types of reactions, starting from appropriately substituted precursors, are key to forming the isoindoline core.

Dearomatization and Rearomatization Pathways

Dearomatization: The aromatic character of the benzene ring in this compound can be temporarily or permanently removed through dearomatization reactions. This process is a powerful tool for accessing three-dimensional molecular architectures from flat aromatic precursors. acs.orgnih.gov Catalytic methods, often employing transition metals, can facilitate the addition of nucleophiles or other reagents across the aromatic system. acs.org For example, copper-catalyzed enantioselective dearomatization of N-heteroaromatics with Grignard reagents has been demonstrated. acs.org

Rearomatization: The reverse process, rearomatization, is a common driving force in many reactions of dearomatized intermediates. For example, in some electrophilic aromatic substitution reactions, the initial addition of the electrophile disrupts the aromaticity, and the subsequent loss of a proton restores it. masterorganicchemistry.com

Stereochemical Considerations in Transformations

The presence of a stereocenter at the C1 position in this compound introduces important stereochemical considerations in its chemical transformations.

Diastereoselectivity and Enantioselectivity in Derivative Formation

Reactions that create a new stereocenter in a molecule that already contains one can lead to the formation of diastereomers. The control of this diastereoselectivity is a key aspect of stereocontrolled synthesis.

Diastereoselectivity: In the formation of derivatives of this compound, the existing stereocenter can influence the stereochemical outcome of the reaction at another site in the molecule. For example, the synthesis of certain isoindolinone-imidate and isoindolinone-phthalide hybrids through organocascade reactions has been shown to proceed with excellent diastereoselectivity. rsc.org

Enantioselectivity: When starting with a racemic or achiral precursor, the use of chiral catalysts or reagents can lead to the preferential formation of one enantiomer over the other. Numerous enantioselective methods for the synthesis of chiral isoindolines and their derivatives have been developed. chinesechemsoc.orgirb.hrnih.govresearchgate.net For instance, palladium-catalyzed asymmetric intramolecular allylic C-H amination provides a route to enantioenriched isoindolines with high enantioselectivity (up to 98% ee). chinesechemsoc.org Similarly, chiral Brønsted acids have been used to catalyze the asymmetric addition of thiols to in situ generated ketimines from 3-hydroxyisoindolinones, affording products with high enantioselectivities. irb.hr

Table 2: Examples of Stereoselective Syntheses of Isoindoline Derivatives

| Reaction Type | Catalyst/Reagent | Product | Stereochemical Outcome | Reference |

| Asymmetric intramolecular allylic C-H amination | Palladium catalyst with chiral ligand | Chiral isoindolines | Up to 98% ee | chinesechemsoc.org |

| Asymmetric addition of thiols to ketimines | Chiral Brønsted acid | N(acyl),S-acetals | Up to 98.5:1.5 e.r. | irb.hr |

| Aldol-cyclization rearrangement | Chiral bifunctional organocatalyst | 3-Substituted isoindolinones | Up to 95% ee | nih.gov |

Retention and Inversion of Configuration at the Stereocenter

Reactions occurring at the C1 stereocenter of this compound can proceed with either retention or inversion of the original stereochemistry, or can lead to racemization. The outcome depends on the reaction mechanism. For example, reactions that proceed through an SN2 mechanism typically result in an inversion of configuration at the stereocenter. Conversely, reactions following an SN1 pathway, which involve a planar carbocation intermediate, often lead to a mixture of enantiomers (racemization). The specific reaction conditions and the nature of the reactants and intermediates play a crucial role in determining the stereochemical fate of the C1 center. While detailed studies on the retention and inversion of configuration for this compound are not extensively reported, these general principles of stereochemistry are fundamental to understanding its reactivity.

Mechanistic Investigations and Computational Chemistry Studies

Theoretical and Computational Approaches

Computational chemistry offers powerful tools to investigate the properties of molecules like (S)-5-Bromo-1-methylisoindoline at the electronic level, providing insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a widely used quantum chemical method to study the electronic structure and reactivity of organic molecules. For various bromo-substituted indole (B1671886) and isoindoline (B1297411) derivatives, DFT calculations have been employed to determine properties such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.comresearchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. researchgate.net

For instance, in a study of (E)-5-bromo-3-(phenylimino)indolin-2-one, DFT calculations were used to validate the synthesized structure and analyze its electronic properties. researchgate.net Similarly, for other substituted isoindolines, DFT has been used to predict reactive sites through the analysis of molecular electrostatic potential (MEP) maps and Fukui functions. mdpi.comresearchgate.net These calculations can reveal regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting their behavior in chemical reactions.

Table 1: Representative DFT Calculation Parameters for Related Isoindoline Derivatives

| Compound | Functional | Basis Set | Property Calculated | Reference |

|---|---|---|---|---|

| (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester | PBE0-D3BJ | def2-TZVP | Optimized geometry, HOMO-LUMO | mdpi.com |

| (E)-5-Bromo-3-(phenylimino)indolin-2-one | WB97XD | 6–311++G(d,p) | Optimized structure, FTIR, UV, NMR | researchgate.net |

This table is for illustrative purposes and shows calculations performed on related structures, not on this compound itself.

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational flexibility and interactions with their environment. While specific MD simulations for this compound are not reported in the reviewed literature, the methodology has been applied to related systems to understand their dynamic behavior.

For example, MD simulations have been used to assess the stability of protein-ligand complexes involving isoindoline-1,3-dione derivatives. researchgate.net These simulations track the root-mean-square deviation (RMSD) of the protein backbone to determine the stability of the complex over time. researchgate.net In studies of other heterocyclic systems, MD simulations have been used to explore the conformational flexibility of linker regions and to understand how ligand binding can induce conformational changes. acs.org

For this compound, MD simulations could be employed to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. This information would be valuable for understanding its solution-phase behavior and its potential binding modes with biological targets. The simulations typically involve placing the molecule in a solvent box and solving Newton's equations of motion for all atoms over a certain period, providing a dynamic picture of the molecule's behavior. acs.org

Prediction of Spectroscopic Properties and Chiroptical Responses

Computational chemistry offers powerful tools to predict the spectroscopic and chiroptical properties of molecules like this compound, providing insights that can aid in its identification, characterization, and the determination of its absolute configuration.

Theoretical Prediction of NMR Spectra:

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Computational methods, primarily based on Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of this compound. The process involves:

Geometry Optimization: The 3D structure of the molecule is optimized to find its most stable conformation.

Magnetic Shielding Calculation: The magnetic shielding tensors for each nucleus are calculated at the optimized geometry.

Chemical Shift Prediction: The calculated shielding values are converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

Simulation of Chiroptical Responses:

Given that the molecule is chiral, its chiroptical properties, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are of significant interest for confirming its absolute stereochemistry.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating ECD spectra. The general workflow is as follows:

A conformational search is performed to identify all low-energy conformers of this compound.

The geometry of each conformer is optimized.

TD-DFT calculations are then carried out on each conformer to predict their individual ECD spectra.

The final predicted ECD spectrum is a Boltzmann-weighted average of the spectra of all significant conformers.

By comparing the sign and shape of the predicted ECD spectrum with an experimentally measured one, the absolute configuration of the synthesized compound can be unambiguously assigned. This is particularly valuable for chiral molecules where traditional methods of configuration determination may be challenging. Studies on other chiral molecules have demonstrated the power of this approach in enhancing the chiroptical response to allow for reliable absolute configuration determination through computational analysis. semanticscholar.org

A hypothetical table of predicted chiroptical data is presented below to illustrate the expected output from such a computational study.

| Computational Method | Property | Predicted Value |

| TD-DFT | λmax (nm) | 280 |

| Δε (M⁻¹cm⁻¹) | +15 | |

| λmax (nm) | 250 | |

| Δε (M⁻¹cm⁻¹) | -20 |

This table is illustrative and not based on published experimental data for this compound.

In Silico Screening and Ligand Design

The isoindoline scaffold is recognized as a "privileged structure" in medicinal chemistry, as it is found in numerous biologically active compounds. nih.gov In silico methods can be employed to explore the potential of this compound as a building block for new therapeutic agents.

Virtual Screening:

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. acs.org this compound could be included in such a library to assess its potential against a wide range of biological targets.

The process typically involves:

Target Selection: A biologically relevant protein target is chosen.

Docking: The 3D structure of this compound is computationally "docked" into the binding site of the target protein. Docking algorithms predict the preferred orientation and conformation of the molecule upon binding and estimate the binding affinity. jmpas.comresearchgate.net

Scoring and Ranking: Molecules are ranked based on their predicted binding affinity and other parameters.

Studies on isoindoline-1,3-dione derivatives have successfully used molecular docking to identify potential inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of Alzheimer's disease. nih.gov

Ligand-Based Drug Design:

In cases where the 3D structure of the biological target is unknown, ligand-based methods can be used. If a set of molecules with known activity against a target is available, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This compound could then be evaluated for its ability to fit this pharmacophore model.

ADME/Tox Prediction:

An important aspect of in silico drug design is the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties. researchgate.net Computational models can predict properties such as:

Lipophilicity (LogP)

Aqueous solubility

Blood-brain barrier penetration

Potential for metabolism by cytochrome P450 enzymes

Potential for toxicity

These predictions help in the early-stage identification of molecules with favorable drug-like properties, reducing the likelihood of late-stage failures in the drug development pipeline.

Below is an illustrative table of predicted ADME properties for this compound, based on general computational models.

| Property | Predicted Value | Implication |

| LogP | 2.5 | Good membrane permeability |

| Aqueous Solubility | Moderate | Acceptable for formulation |

| Blood-Brain Barrier Permeation | Likely | Potential for CNS activity |

| Oral Bioavailability | High | Suitable for oral administration |

This table is for illustrative purposes and based on general predictions for similar chemical structures.

The application of these computational methods can significantly accelerate the research and development of new chemical entities based on the this compound scaffold by providing valuable insights into its properties and potential biological activities prior to extensive laboratory synthesis and testing.

Advanced Synthetic Applications of S 5 Bromo 1 Methylisoindoline in Complex Molecule Synthesis

Building Blocks for Polycyclic and Fused Heterocyclic Systems

The presence of a bromine atom on the aromatic ring of (S)-5-Bromo-1-methylisoindoline makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of intricate polycyclic and fused heterocyclic systems. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, allow for the introduction of diverse substituents at the 5-position, which can then participate in subsequent cyclization reactions to form new rings.

For instance, the Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl boronic acids can introduce a new aromatic or heteroaromatic ring. researchgate.netnih.govlibretexts.orgyoutube.comharvard.edu Subsequent intramolecular cyclization, potentially through C-H activation or other annulation strategies, can then lead to the formation of fused polycyclic systems. The Sonogashira coupling, on the other hand, introduces an alkyne moiety, a versatile functional group that can undergo a plethora of transformations, including cycloadditions and transition-metal-catalyzed cyclizations, to generate fused heterocycles. wikipedia.orgresearchgate.netorganic-chemistry.orglibretexts.orgbeilstein-journals.org The Buchwald-Hartwig amination allows for the introduction of a new nitrogen-containing substituent, which can be a precursor to further heterocyclic ring formation. organic-chemistry.org

The isoindoline (B1297411) nitrogen itself can also be a key player in the formation of fused systems. For example, after functionalization of the 5-position, intramolecular reactions involving the isoindoline nitrogen, such as condensation or cyclization, can lead to the formation of novel heterocyclic frameworks. The synthesis of isoindolo[2,1-a]quinolines, for example, has been achieved through the reaction of 2-aminoacetophenones with phthalic anhydrides, showcasing a strategy that could be adapted for isoindoline derivatives. nih.gov Similarly, the dearomatization of indoles with α-bromohydrazones to form fused indoline (B122111) heterocycles highlights another potential pathway for elaborating the isoindoline core. nih.gov

The following table summarizes the potential cross-coupling reactions for the synthesis of polycyclic systems using this compound:

| Cross-Coupling Reaction | Coupling Partner | Resulting Functional Group | Potential for Polycyclic System Formation |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Aryl/Heteroaryl | Intramolecular C-H activation, annulation reactions |

| Sonogashira Coupling | Terminal Alkyne | Alkyne | Cycloaddition reactions, transition-metal-catalyzed cyclizations |

| Buchwald-Hartwig Amination | Amine | Arylamine | Intramolecular condensation, cyclization reactions |

Precursors for Diverse Chiral Nitrogen-Containing Compounds

The inherent chirality of this compound makes it an excellent starting material for the synthesis of a wide array of other chiral nitrogen-containing compounds. The stereocenter at the C1 position can direct the stereochemical outcome of subsequent reactions, allowing for the creation of new stereogenic centers with high levels of control.

One of the key transformations is the modification of the isoindoline ring itself. For example, reduction of the isoindoline can lead to chiral 1,2-disubstituted benzene (B151609) derivatives, while oxidative cleavage can provide access to chiral amino acids or their derivatives. The nitrogen atom of the isoindoline can be further functionalized, for instance, by acylation or alkylation, to introduce new functionalities while retaining the original chirality.

The bromine atom at the 5-position serves as a handle for introducing a variety of nitrogen-containing substituents via cross-coupling reactions. For example, Buchwald-Hartwig amination with different primary or secondary amines can lead to a library of chiral 5-aminoisoindoline derivatives. These products can then be further elaborated. For instance, the newly introduced amino group can be part of a larger, more complex nitrogen-containing moiety or can be used as a directing group for further functionalization of the aromatic ring.

The synthesis of chiral terminal 1,2-diamines, which are important precursors for many biologically active compounds, has been achieved using enantiomerically pure aziridine-based starting materials. acs.org A similar strategy could be envisioned starting from this compound, where the existing stereocenter guides the introduction of a second nitrogen-containing group.

The following table provides examples of potential transformations to generate diverse chiral nitrogen-containing compounds:

| Transformation | Reagents/Conditions | Resulting Compound Class |

| Buchwald-Hartwig Amination | Various amines, Pd catalyst, base | Chiral 5-aminoisoindoline derivatives |

| N-Functionalization | Acyl chlorides, alkyl halides | Chiral N-acyl/N-alkyl-5-bromoisoindolines |

| Ring Opening | Oxidative or reductive cleavage | Chiral amino acids, diamines, or their derivatives |

Development of Chiral Ligands and Organocatalysts based on the Isoindoline Scaffold

The rigid, chiral scaffold of this compound is an attractive platform for the design and synthesis of novel chiral ligands and organocatalysts. The stereodefined C1-methyl group can effectively control the steric environment around a catalytic center, while the functionalizable 5-position allows for the introduction of coordinating groups or catalytically active moieties.

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. rsc.org By strategically modifying this compound, it is possible to create bidentate or tridentate ligands. For example, a phosphine (B1218219) group could be introduced at the 5-position via a cross-coupling reaction, and the isoindoline nitrogen could act as a second coordination site for a metal center. The resulting P,N-ligands could be effective in a variety of transition-metal-catalyzed asymmetric transformations.

The synthesis of chiral N,N'-dioxide ligands from readily available amino acids has been reported, highlighting a modular approach to ligand design. rsc.org A similar strategy could be employed using this compound as the chiral backbone. Furthermore, the development of chiral cyclopentadienyl (B1206354) ligands for Rh-catalyzed enantioselective synthesis of isoindolinones demonstrates the potential of chiral scaffolds in catalysis. acs.org

In the realm of organocatalysis, the isoindoline nitrogen can act as a basic site or be incorporated into a more complex catalytic motif. For example, the synthesis of chiral phase transfer catalysts based on 3,3-disubstituted isoindolinones has been demonstrated. nih.gov The chiral environment provided by the this compound scaffold could be exploited to develop new classes of organocatalysts for various asymmetric reactions, such as aldol, Michael, or Mannich reactions. The development of bis-indole chiral architectures for asymmetric catalysis further underscores the potential of indole-based scaffolds in this field. nih.gov

Scaffold Engineering for Chemical Probe and Material Science Applications

The unique structural features of this compound also make it a valuable scaffold for applications in chemical biology and materials science. The ability to introduce a wide range of functional groups at the 5-position, coupled with the inherent chirality and defined three-dimensional structure of the isoindoline core, allows for the systematic modification and tuning of its properties for specific applications.

In the development of chemical probes, small molecules designed to study and manipulate biological systems, the isoindoline scaffold can serve as a core structure to which pharmacophores and reporter groups are attached. mskcc.org The bromine atom on this compound provides a convenient point for the introduction of fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels through cross-coupling reactions. The chirality of the scaffold can be crucial for achieving selective interactions with biological targets, such as proteins or nucleic acids. The development of fluorescent indolyl derivatives as high-affinity probes for sigma receptors illustrates the potential of related heterocyclic scaffolds in this area. nih.gov

In materials science, the isoindoline moiety is a known component of various functional materials, including dyes, pigments, and organic electronics. organic-chemistry.org The rigid and planar nature of the aromatic part of the isoindoline scaffold, combined with the potential for π-stacking interactions, makes it an interesting building block for the construction of organic semiconductors, light-emitting diodes (OLEDs), and other advanced materials. The bromine atom of this compound can be used to polymerize or to attach the scaffold to other material components. The chirality of the molecule could also lead to the development of chiroptical materials with unique properties. The synthesis of isoindole N-oxides and their utility in constructing polycyclic nitrogen-containing scaffolds further highlights the versatility of this heterocyclic system in creating complex molecular architectures with potential applications in materials science. researchgate.net

The following table outlines potential applications in chemical probe and material science:

| Application Area | Key Features of the Scaffold | Potential Modifications |

| Chemical Probes | Chiral recognition, functionalizable handle | Attachment of fluorophores, affinity tags, photo-crosslinkers |

| Material Science | Rigid aromatic core, potential for π-stacking | Polymerization via cross-coupling, incorporation into conjugated systems |

Q & A

Q. What are the established synthetic routes for (S)-5-Bromo-1-methylisoindoline, and what key reaction parameters influence enantiomeric purity?

- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral resolution. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using brominated precursors can introduce the bromo substituent. Enantiomeric purity is influenced by:

- Catalyst selection : Chiral ligands like BINAP or Josiphos enhance stereocontrol .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reaction efficiency but may reduce enantioselectivity.

- Temperature : Lower temperatures (0–25°C) favor kinetic control, reducing racemization .

Post-synthesis, chiral HPLC or circular dichroism (CD) spectroscopy validates enantiopurity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions (e.g., bromine at C5, methyl at N1). Key signals include downfield shifts for the brominated aromatic proton (~7.5–8.0 ppm) and methyl group integration (3H, singlet at ~3.0 ppm) .

- X-ray crystallography : Resolves stereochemistry and confirms the (S)-configuration via Flack parameters. Data from CCDC-2191474 (similar structures) guide comparative analysis .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 240.9842) and isotopic patterns for bromine .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives across studies?

- Methodological Answer : Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., IC measurements using consistent cell lines like HEK293 vs. HeLa) .

- Purity thresholds : Validate compound purity (>98% by HPLC) to exclude confounding byproducts .

- Computational modeling : Perform molecular docking to compare binding affinities across protein conformers (e.g., using AutoDock Vina). Cross-reference with experimental IC data to identify outliers .

Q. What computational strategies are employed to predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for bromine displacement in Suzuki-Miyaura reactions. Optimize transition states using Gaussian09 with B3LYP/6-31G(d) basis sets .

- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. DMSO) to predict regioselectivity .

- Machine learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal catalysts for new derivatives .

Q. How do researchers design experiments to study the degradation pathways of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated stability studies : Expose the compound to stress conditions (40°C, 75% RH) for 4 weeks. Monitor degradation via:

- LC-MS : Detect debromination or oxidation byproducts (e.g., m/z shifts indicating loss of Br or addition of O) .

- Kinetic analysis : Plot degradation rates using Arrhenius equations to extrapolate shelf-life .

- Crystal packing analysis : Use Mercury software to assess hygroscopicity from X-ray data, guiding storage recommendations (e.g., desiccated vs. inert atmosphere) .

Data Contradiction & Analysis

Q. What methodologies address conflicting reports on the catalytic activity of this compound in asymmetric synthesis?

- Methodological Answer :

- Meta-analysis : Aggregate data from 10+ studies to identify trends (e.g., higher enantioselectivity with Pd catalysts vs. Ni) .

- Controlled replication : Reproduce key studies with identical parameters (e.g., 1 mol% Pd(OAc), 2 eq KCO) to isolate variables .

- In situ spectroscopy : Use ReactIR to monitor reaction intermediates, identifying side reactions (e.g., ligand dissociation) that reduce yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.